molecular formula C7H10N2O4 B15209391 Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate

Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate

Katalognummer: B15209391
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: NEEWLOZWIVLPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two keto groups on a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group, followed by the addition of an amine to form the amino group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate: A precursor in the synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate.

    3-Amino-2,5-dioxopyrrolidine-1-carboxylate: Lacks the ethyl ester group but shares similar structural features.

    Ethyl 3-hydroxy-2,5-dioxopyrrolidine-1-carboxylate: Contains a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-7(12)9-5(10)3-4(8)6(9)11/h4H,2-3,8H2,1H3

InChI-Schlüssel

NEEWLOZWIVLPPA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C(=O)CC(C1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.